

1-Methyl-3-pyrrolidinyl Benzoate CAS number and IUPAC name

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Compound of Interest

Compound Name: 1-Methyl-3-pyrrolidinyl Benzoate

Cat. No.: B2474542

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An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific and technical data for **1-Methyl-3-pyrrolidinyl Benzoate** is limited. This guide consolidates the available information and presents representative experimental protocols based on established chemical principles and methodologies for structurally related compounds. These protocols should be regarded as starting points for experimental design and require optimization.

Compound Identification

1-Methyl-3-pyrrolidinyl benzoate is a chemical compound belonging to the ester and pyrrolidine families. Its core structure consists of a benzoic acid moiety esterified with 1-methyl-3-pyrrolidinol.

Identifier	Value
CAS Number	13220-17-2
IUPAC Name	(1-methylpyrrolidin-3-yl) benzoate
Molecular Formula	C ₁₂ H ₁₅ NO ₂
Molecular Weight	205.26 g/mol

Physicochemical Properties

Detailed experimental physicochemical data for **1-Methyl-3-pyrrolidinyl Benzoate** are not readily available in the cited literature. The table below presents computed properties for a structurally related compound, 3-((2S)-1-Methyl-2-pyrrolidinyl)pyridine benzoate (1:1), to provide an estimation.^[1]

Property	Value (for related compound)
Molecular Weight	284.35 g/mol [1]
Polar Surface Area	53.4 Å ² [1]
Rotatable Bond Count	2 [1]
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	4 [1]

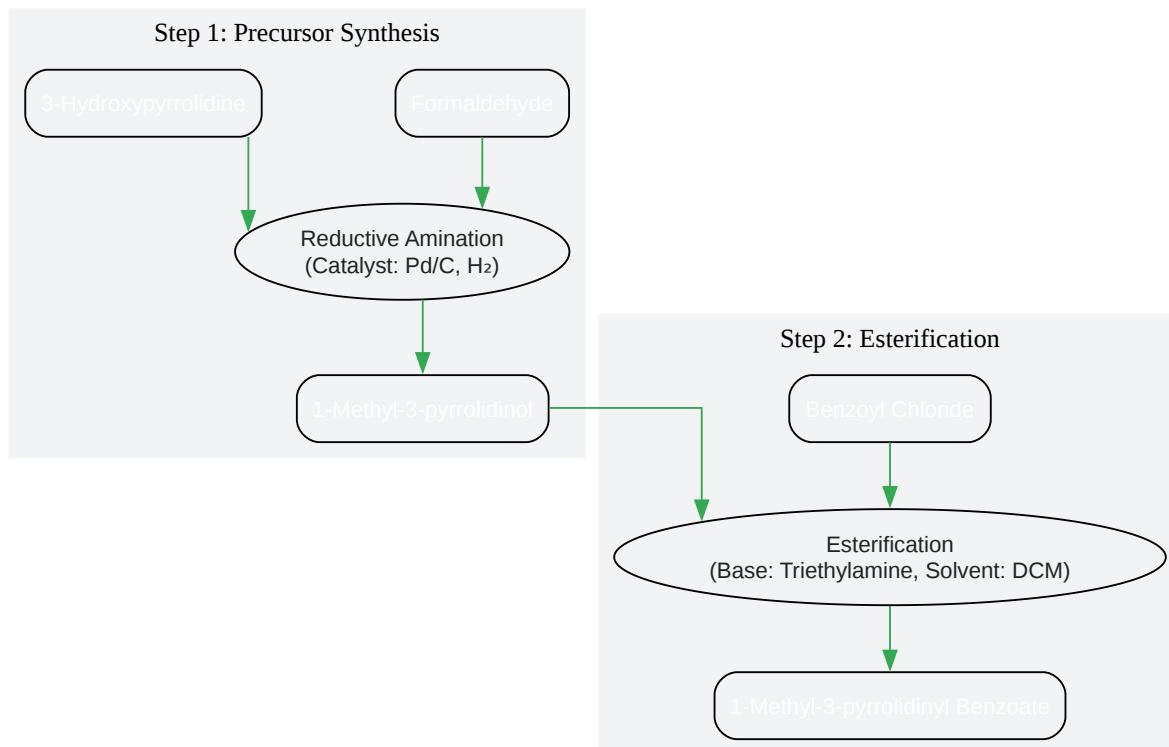
Experimental Protocols

Proposed Synthesis Workflow

A definitive, published protocol for the synthesis of **1-Methyl-3-pyrrolidinyl Benzoate** is not available. However, a logical and common approach would be the esterification of 1-methyl-3-pyrrolidinol with a benzoic acid derivative. The following represents a plausible, generalized workflow.

Step 1: Synthesis of Precursor (1-Methyl-3-pyrrolidinol) The precursor, 1-methyl-3-pyrrolidinol (CAS 13220-33-2), can be synthesized via several routes. One common industrial-scale method involves the reductive amination of 3-hydroxypyrrolidine with formaldehyde in the presence of a metal catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Step 2: Esterification The final product can be synthesized via the reaction of 1-methyl-3-pyrrolidinol with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).



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Proposed synthesis workflow for **1-Methyl-3-pyrrolidinyl Benzoate**.

Proposed Analytical Method: Reverse-Phase HPLC

A specific high-performance liquid chromatography (HPLC) method for this compound has not been published. The following parameters, based on methods for other benzoate derivatives, can serve as a starting point for method development.[\[2\]](#)[\[3\]](#)[\[4\]](#)

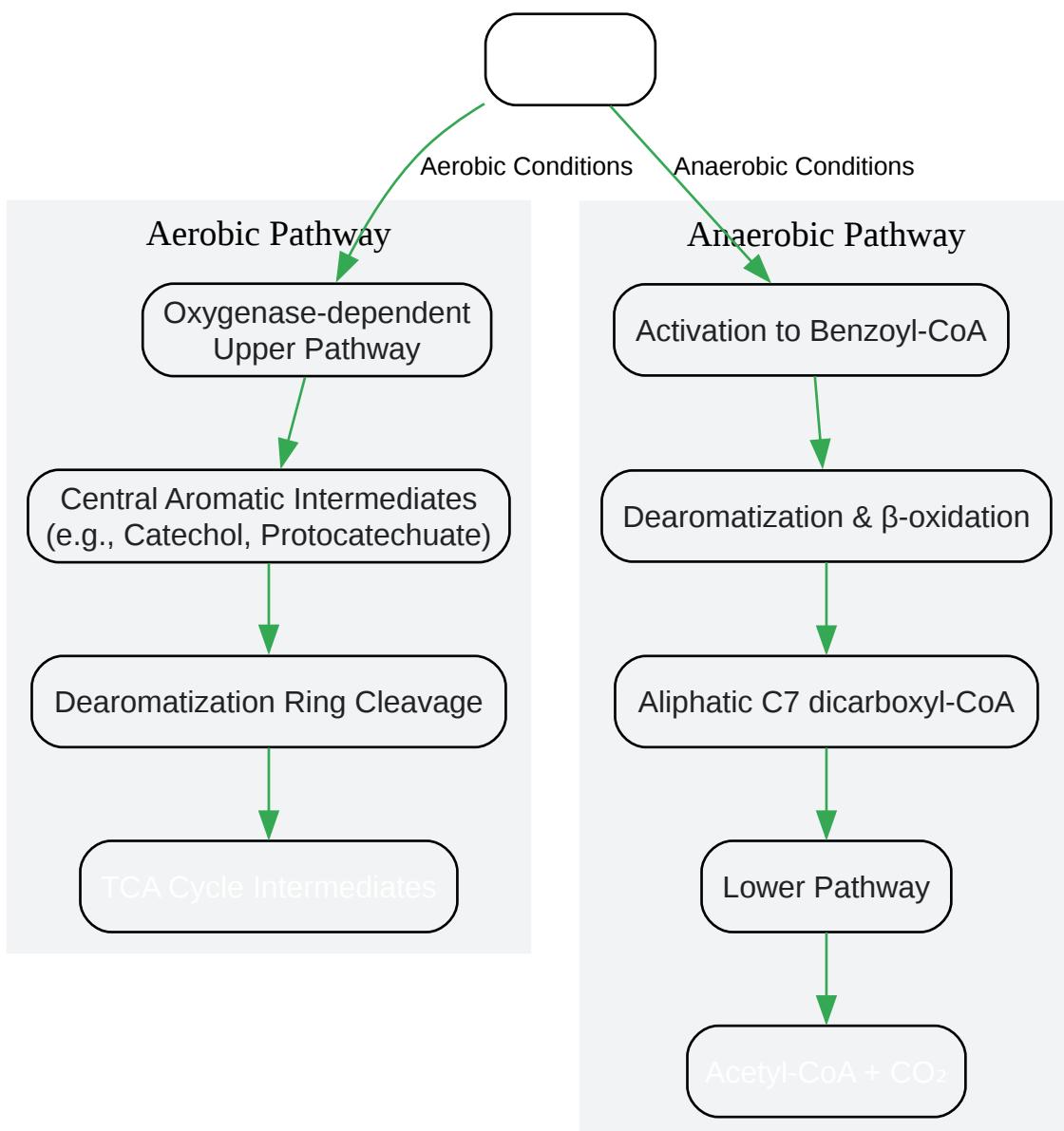
Parameter	Proposed Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and a buffered aqueous phase (e.g., 0.02M sodium dihydrogen phosphate), pH adjusted to 2.8-4.5. Gradient or isocratic elution may be required.
Flow Rate	1.0 mL/min
Detection	UV spectrophotometry at a wavelength determined by the UV absorbance maximum of the compound (likely between 220-260 nm).
Injection Volume	10 μ L
Column Temperature	Ambient or controlled at 25-30 °C

Metabolism and Potential Signaling Pathways

Benzoate Metabolism

No specific metabolism studies for **1-Methyl-3-pyrrolidinyl Benzoate** have been found. However, the benzoate moiety is expected to undergo metabolism. In humans and other mammals, benzoate is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then excreted in the urine.^[5] Additionally, the gut microbiome plays a significant role in benzoate metabolism, capable of catabolizing it through both aerobic and anaerobic pathways.^[6]

The diagram below illustrates the general, high-level pathways of benzoate metabolism by the gut microbiome.

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General metabolic pathways of benzoate in the gut microbiome.

Pharmacological Activity

There is no publicly available research on the receptor binding profile, enzyme inhibition, or specific pharmacological activity of **1-Methyl-3-pyrrolidinyl Benzoate**. Studies on structurally related compounds, such as pyrrolidin-3-yl-N-methylbenzamides, have shown potent antagonism at the histamine H3 receptor, suggesting that the N-methylpyrrolidinyl benzoyl scaffold can be a pharmacologically active motif.^[7] However, direct extrapolation of this activity

to **1-Methyl-3-pyrrolidinyl Benzoate** is not possible without experimental validation. Further research is required to elucidate its biological targets and potential therapeutic applications.

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